molecular formula C22H18N4O6S2 B11538517 N-(4-{[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-1-(phenylcarbonyl)hydrazinyl]sulfonyl}phenyl)acetamide

N-(4-{[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-1-(phenylcarbonyl)hydrazinyl]sulfonyl}phenyl)acetamide

Cat. No.: B11538517
M. Wt: 498.5 g/mol
InChI Key: FOEKALUVIWOTFG-UHFFFAOYSA-N
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Description

N-(4-{[1-BENZOYL-2-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]SULFONYL}PHENYL)ACETAMIDE is a complex organic compound that features a benzoyl group, a benzisothiazole ring, and a sulfonyl hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[1-BENZOYL-2-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the benzisothiazole ringThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[1-BENZOYL-2-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]SULFONYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(4-{[1-BENZOYL-2-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]SULFONYL}PHENYL)ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(4-{[1-BENZOYL-2-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]SULFONYL}PHENYL)ACETAMIDE exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[1-BENZOYL-2-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]SULFONYL}PHENYL)ACETAMIDE is unique due to its combination of a benzoyl group, a benzisothiazole ring, and a sulfonyl hydrazine moiety. This unique structure allows it to interact with a wide range of molecular targets and participate in various chemical reactions, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C22H18N4O6S2

Molecular Weight

498.5 g/mol

IUPAC Name

N-[4-[benzoyl-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C22H18N4O6S2/c1-15(27)23-17-11-13-18(14-12-17)34(31,32)26(22(28)16-7-3-2-4-8-16)24-21-19-9-5-6-10-20(19)33(29,30)25-21/h2-14H,1H3,(H,23,27)(H,24,25)

InChI Key

FOEKALUVIWOTFG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C(=O)C2=CC=CC=C2)NC3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

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